

An In-depth Technical Guide to the Physical and Chemical Properties of Brugine

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Compound of Interest

Compound Name: *Brugine*

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Abstract

Brugine, a sulfur-containing tropane alkaloid isolated from the mangrove species *Bruguiera sexangula* and *Bruguiera exaristata*, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Brugine**, its biological activities, and the signaling pathways it modulates. The information is presented to support further research and development of **Brugine** as a potential drug candidate. While extensive research has elucidated its biological effects, quantitative data on some of its physicochemical properties and detailed spectral analyses remain areas for further investigation.

Physicochemical Properties

Brugine is chemically known as (+)-tropine 1,2-dithiolan-3-carboxylate.^[3] Its unique structure, featuring a tropane skeleton esterified with 1,2-dithiolan-3-carboxylic acid, is responsible for its distinct biological activities. A summary of its known physical and chemical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₉ NO ₂ S ₂	PubChem
Molecular Weight	273.41 g/mol	PubChem
IUPAC Name	(3S)-1,2-dithiolan-3-yl (1R,3s,5S)-8-methyl-8- azabicyclo[3.2.1]octan-3-yl ester	PubChem
CAS Number	14912-30-2	PubChem
Appearance	Not explicitly reported, but related alkaloids are often crystalline solids.	N/A
Melting Point	Not experimentally determined.	N/A
Boiling Point	Predicted: 372.1 ± 42.0 °C	ChemicalBook
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	BioCrick
Specific Rotation	[α] _D ²⁴ = -24° (in purified chloroform)	[4]
Predicted pKa	9.97 ± 0.40	ChemicalBook

Note: Many of the physical properties, such as melting point and boiling point, have not been experimentally determined and are based on predictions. Further empirical studies are required for accurate characterization.

Spectral Data

Detailed spectral data for **Brugine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not readily available in the public domain. The original structure elucidation relied on these techniques, but the raw data has not been published.[3] The characteristic fragmentation of tropine esters in mass spectrometry typically shows ions at

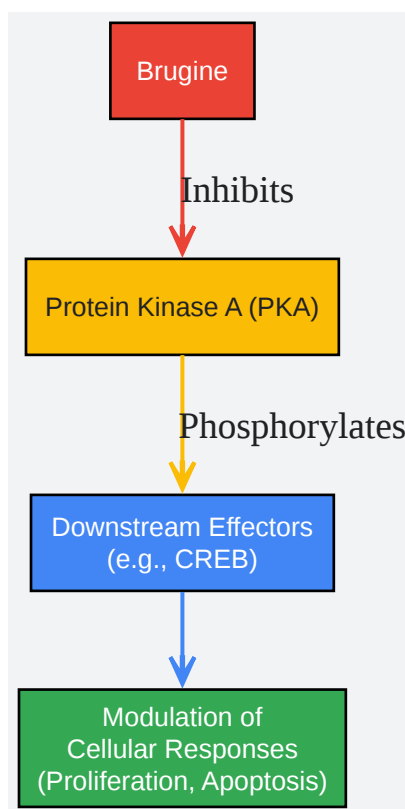
m/z 140, 124, 96, 94, 83, and 82.[3] For researchers seeking to confirm the identity of isolated or synthesized **Brugine**, a full spectral analysis is recommended.

Biological Activity and Signaling Pathways

Brugine has demonstrated significant cytotoxic activity against various cancer cell lines, including sarcoma 180 and Lewis lung carcinoma.[1] Its anticancer effects are attributed to its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Network pharmacology studies have identified several key pathways targeted by **Brugine**.^[1]

cAMP/PKA Signaling Pathway

Molecular docking studies have revealed a high binding affinity of **Brugine** for Protein Kinase A (PKA), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.^[1] This interaction is believed to be central to **Brugine**'s mechanism of action. The cAMP/PKA pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer.

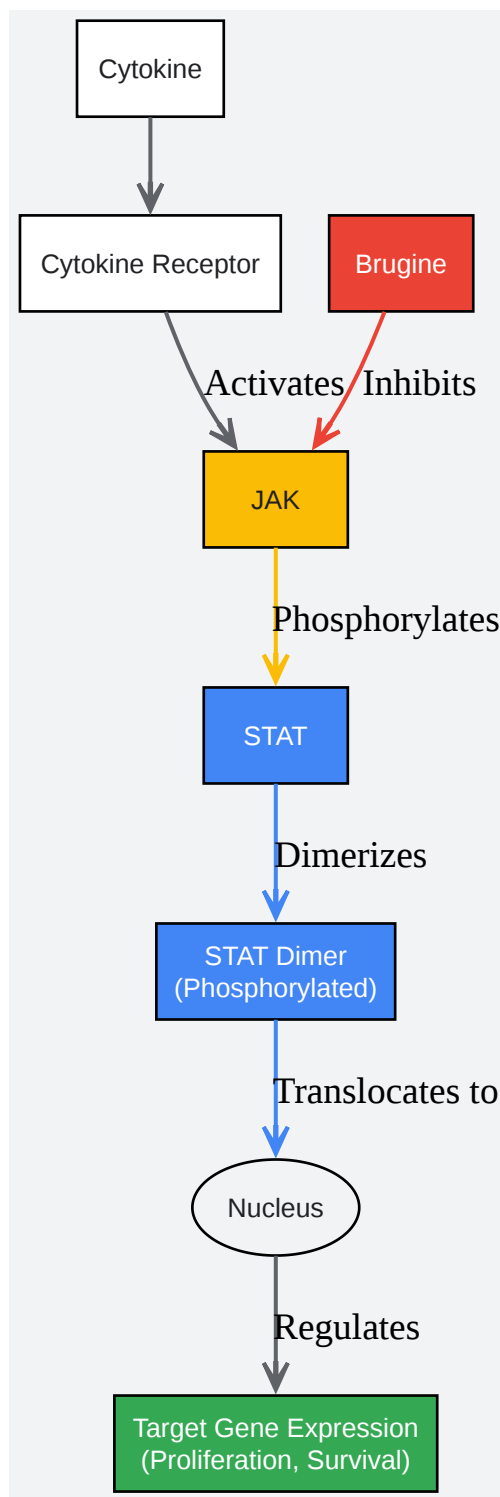


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Proposed inhibitory action of **Brugine** on the cAMP/PKA signaling pathway.

JAK/STAT Signaling Pathway

Brugine has been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway.^[1] This pathway is critical for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival. While the precise molecular targets of **Brugine** within this pathway are yet to be fully elucidated, it is hypothesized to inhibit the phosphorylation of key components like JAKs and STATs.

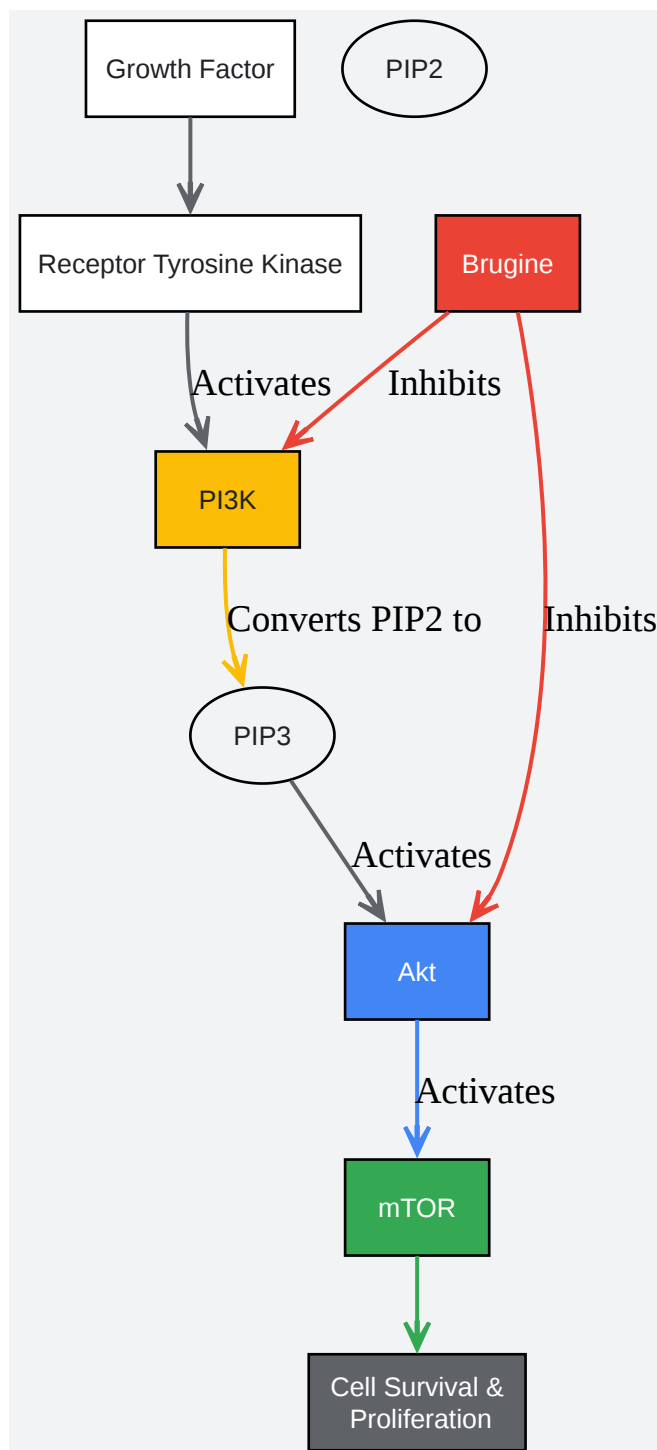


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Proposed inhibitory mechanism of **Brugine** on the JAK/STAT signaling pathway.

PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial regulator of cell survival and proliferation that is frequently hyperactivated in cancer. **Brugine** has been identified as a modulator of this pathway.[1] It is proposed that **Brugine** exerts its anticancer effects by inhibiting the phosphorylation of key kinases in this cascade, such as Akt and mTOR.



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Proposed inhibitory action of **Brugine** on the PI3K/Akt signaling pathway.

KDR (VEGFR2) Signaling Pathway

In the context of colon cancer, **Brugine** has been shown to suppress cell growth by mediating the Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It down-regulates the mRNA and phosphorylation of KDR and downstream signaling molecules such as PKC α , PLC γ , and Raf1.

Experimental Protocols

Isolation of Brugine from *Bruguiera sexangula*

The following is a general protocol based on the originally reported isolation method.[3]

Workflow:



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General workflow for the isolation of **Brugine**.

Methodology:

- Extraction: The dried and milled bark of *Bruguiera sexangula* is percolated with ethanol at a slightly elevated temperature (e.g., 40°C).
- Concentration: The ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude gum.
- Acid-Base Extraction:
 - The crude extract is dissolved in water and basified with a weak base like ammonia.
 - This aqueous solution is then extracted with an organic solvent such as chloroform.

- The organic layer, containing the alkaloids, is then extracted with a dilute acid (e.g., 0.5 M sulfuric acid).
- The acidic aqueous layer is washed with chloroform to remove neutral impurities.
- The aqueous layer is then basified again with ammonia, and the alkaloids are re-extracted into chloroform.
- Purification: The resulting crude alkaloid mixture is subjected to chromatographic techniques, such as column chromatography over silica gel or alumina, to isolate pure **Brugine**.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. The following is a generalized protocol that can be adapted for testing the cytotoxic effects of **Brugine** on cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **Brugine** (and a vehicle control, e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.
- Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be

determined from the dose-response curve.

Conclusion

Brugine is a promising natural product with demonstrated anti-cancer properties. Its mechanism of action involves the modulation of several key signaling pathways, making it a molecule of significant interest for drug development. However, to advance its preclinical and potential clinical development, further research is imperative. Specifically, a thorough characterization of its physicochemical properties, including experimental determination of its melting point, boiling point, and aqueous solubility, is needed. Furthermore, the acquisition and publication of its complete spectral data (NMR, IR, MS) would be invaluable for quality control and regulatory purposes. Finally, more in-depth studies are required to elucidate the precise molecular interactions of **Brugine** within the identified signaling pathways to fully understand its mechanism of action and to guide the rational design of more potent and selective derivatives.

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